2-Methylbutanoic acid, 3-(t-butyldimethylsilyloxy)-, methyl ester
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Overview
Description
Methyl (2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoate is an organic compound characterized by the presence of a tert-butyl(dimethyl)silyl group. This compound is notable for its unique structural features and its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoate typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as chromium trioxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the silyl ether group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Imidazole, pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl (2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoate involves the protection of hydroxyl groups through the formation of a stable silyl ether. This protection prevents unwanted side reactions during subsequent synthetic steps. The tert-butyl(dimethyl)silyl group can be selectively removed under mild acidic conditions, allowing for the regeneration of the free hydroxyl group .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,3S)-3-[tert-butyldimethylsilyl]oxy-2-methylpropanoate
- Methyl (2S,3S)-3-[tert-butyldimethylsilyl]oxy-2-methylpentanoate
Uniqueness
Methyl (2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoate is unique due to its specific structural configuration and the presence of the tert-butyl(dimethyl)silyl group, which provides enhanced stability and selectivity in chemical reactions compared to other silyl-protected compounds .
Properties
IUPAC Name |
methyl 3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3Si/c1-9(11(13)14-6)10(2)15-16(7,8)12(3,4)5/h9-10H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNGFUZXDGVDEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O[Si](C)(C)C(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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